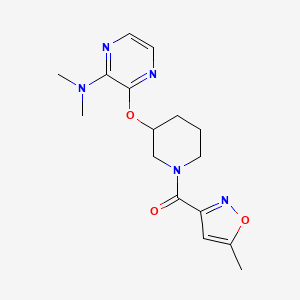
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule characterized by its diverse functional groups, including a piperidine ring and a dimethylamino group. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in pharmacological research.
Structural Features
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in many pharmacologically active compounds.
- Dimethylamino Group : This moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
- Pyrazine and Isoxazole Moieties : These heterocyclic rings are known to participate in various biological interactions, potentially affecting the compound's pharmacodynamics.
Biological Activity Overview
The biological activity of this compound is likely influenced by its structural features. Compounds with similar scaffolds have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing pyrazine and isoxazole rings have been noted for their antibacterial properties.
- CNS Activity : The piperidine structure is often associated with neuroactive compounds, suggesting potential use in treating neurological disorders.
- Antitumor Properties : Some derivatives of similar compounds have shown efficacy against cancer cell lines.
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Pyrazine + Piperidine | Antibacterial | |
| Compound B | Isoxazole + Piperidine | CNS depressant | |
| Compound C | Pyrazine + Isoxazole | Antitumor |
The mechanism of action for this compound involves interactions with specific molecular targets such as:
- Receptors : The compound may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.
- Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways could explain some observed biological activities.
Experimental Studies
Experimental studies utilizing techniques such as high-throughput screening, nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR) are crucial for elucidating the interactions between this compound and biological macromolecules. These studies help confirm the efficacy against specific targets and assess the pharmacokinetic properties.
Table 2: Experimental Data on Pharmacokinetics
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Lipophilicity | High |
| Metabolic Stability | Moderate |
Eigenschaften
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-9-13(19-24-11)16(22)21-8-4-5-12(10-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHACAGXWCVWNBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














